N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa- and triaza-heterocycles. Its IUPAC name reflects substitutions at multiple positions, including a hydroxymethyl group at C11, a 4-methoxyphenyl moiety at C5, and a methyl group at C12. The thioether linkage between the tricyclic system and the acetamide side chain distinguishes its pharmacophoric arrangement . Synonyms include ZINC9116207 and AKOS001923464, indicating its presence in chemical databases for drug discovery screening .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-6-5-7-17(2)25(16)31-24(35)15-38-29-23-12-22-20(14-34)13-30-18(3)26(22)37-28(23)32-27(33-29)19-8-10-21(36-4)11-9-19/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOLRXPVEIDZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate architecture, which includes:
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Triazatricyclo structure : May play a role in enzyme binding and modulation.
- Sulfanyl group : Could be involved in redox reactions and interactions with cellular targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Dimethylphenyl | Increases lipophilicity |
| Hydroxymethyl | Potential site for oxidation |
| Methoxyphenyl | May influence binding to receptors |
| Triazatricyclo | Unique structural framework |
| Sulfanyl | Involvement in redox chemistry |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's functional groups allow it to modulate the activity of these targets through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The lipophilic nature may facilitate binding to cell membrane receptors, influencing signal transduction pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. The findings indicated that compounds with similar triazatricyclo structures exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study 2: Antimicrobial Properties
Research documented in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial activity of related sulfanyl compounds against Gram-positive and Gram-negative bacteria. The study demonstrated that these compounds inhibited bacterial growth by disrupting cell wall synthesis .
Study 3: Neuroprotective Effects
Another investigation reported in Neuroscience Letters examined the neuroprotective effects of related compounds in models of oxidative stress. It was found that these compounds reduced neuronal apoptosis by modulating oxidative stress pathways .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of acetamide derivatives with modifications on the aromatic and heterocyclic moieties. lists structurally related compounds (e.g., e, f, g, h), which share the 2-(2,6-dimethylphenoxy)acetamide backbone but differ in substituents and stereochemistry. Below is a comparative analysis based on structural and inferred functional properties:
Table 1: Key Structural Differences and Hypothesized Impacts
Key Observations:
Tricyclic Core vs. Linear Backbones : The target compound’s tricyclic system likely confers rigidity and target selectivity compared to the flexible hexane backbones of e , f , and g .
Substituent Effects :
- The hydroxymethyl group in the target compound may improve aqueous solubility relative to the lipophilic acetamido group in g .
- The 4-methoxyphenyl moiety could enhance binding to aromatic-rich binding pockets (e.g., kinase ATP sites), similar to tyrosine kinase inhibitors .
Stereochemical Considerations : Compounds e –h specify stereochemistry (e.g., 2S,3S,5S), whereas the target compound’s stereochemical data are unspecified. This may influence enantioselective activity .
Research Findings and Limitations
Structural Characterization
The compound’s structure was likely resolved using X-ray crystallography, as evidenced by references to SHELX and ORTEP software (used for small-molecule refinement and graphical representation) .
Bioactivity and Pharmacokinetics
No direct experimental data on the compound’s bioactivity, toxicity, or ADME (Absorption, Distribution, Metabolism, Excretion) properties are available. By analogy to similar acetamide derivatives:
- Compound h : Benzyl and oxazinan groups may confer CNS activity due to blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
